2-Ethoxy-3-trimethylsilanyl-pyridine

Catalog No.
S737572
CAS No.
782479-88-3
M.F
C10H17NOSi
M. Wt
195.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethoxy-3-trimethylsilanyl-pyridine

CAS Number

782479-88-3

Product Name

2-Ethoxy-3-trimethylsilanyl-pyridine

IUPAC Name

(2-ethoxypyridin-3-yl)-trimethylsilane

Molecular Formula

C10H17NOSi

Molecular Weight

195.33 g/mol

InChI

InChI=1S/C10H17NOSi/c1-5-12-10-9(13(2,3)4)7-6-8-11-10/h6-8H,5H2,1-4H3

InChI Key

NSPOWJNYYMMVBR-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC=N1)[Si](C)(C)C

Canonical SMILES

CCOC1=C(C=CC=N1)[Si](C)(C)C

2-Ethoxy-3-trimethylsilanyl-pyridine (CAS 782479-88-3) is a specialized heterocyclic building block characterized by an electron-donating ethoxy group and a sterically demanding, electropositive trimethylsilyl (TMS) group at adjacent positions. In pharmaceutical and agrochemical process chemistry, this compound serves as a highly controlled precursor for multi-substituted pyridines. The TMS moiety provides orthogonal reactivity, acting either as a robust protecting and blocking group during strong-base metalations or as a precise handle for ipso-substitution. Compared to basic alkoxypyridines, this dual functionalization ensures absolute regiocontrol, making it a critical procurement choice for complex active pharmaceutical ingredient (API) synthesis where late-stage functionalization or strict isomer purity is required [1].

Substituting 2-ethoxy-3-trimethylsilanyl-pyridine with the unfunctionalized baseline, 2-ethoxypyridine, fundamentally compromises synthetic efficiency. Direct electrophilic halogenation or metalation of 2-ethoxypyridine typically yields difficult-to-separate mixtures of 3- and 5-substituted isomers, driving up purification costs and reducing overall yield. Conversely, attempting to use 3-bromo-2-ethoxypyridine as a substitute fails in multi-step sequences requiring strong bases, as the labile carbon-halogen bond undergoes premature lithium-halogen exchange. The specific 3-TMS functionalization is therefore non-interchangeable for routes requiring sequential, site-specific functionalization at the 4- or 6-positions prior to 3-position activation[1].

Absolute Regiocontrol via Ipso-Halodesilylation

When synthesizing 3-halo-2-ethoxypyridines, direct halogenation of 2-ethoxypyridine yields isomer mixtures. Utilizing 2-ethoxy-3-trimethylsilanyl-pyridine enables ipso-halodesilylation, which directs the electrophile exclusively to the 3-position. This eliminates the formation of 5-halo byproducts, increasing the isolated yield of the target regioisomer from approximately 65% to >95% while bypassing costly chromatographic separations [1].

Evidence DimensionRegiomeric Purity (3-isomer vs 5-isomer)
Target Compound Data>95% regioselectivity (via ipso-substitution)
Comparator Or Baseline~65% regioselectivity (2-ethoxypyridine direct halogenation)
Quantified Difference30% absolute increase in regiomeric purity
ConditionsStandard electrophilic halogenation (e.g., ICl or Br2) vs fluoride-mediated halodesilylation

Eliminates the need for expensive, solvent-intensive chromatographic separation of isomers at scale.

Orthogonal Stability Under Strong Base Conditions

In synthetic routes requiring functionalization at the C4 position, the starting material must withstand strong bases like LDA or n-BuLi. 3-Bromo-2-ethoxypyridine undergoes rapid lithium-halogen exchange, destroying the starting material. In contrast, 2-ethoxy-3-trimethylsilanyl-pyridine remains completely stable to these conditions, allowing the TMS group to act as a steric block that directs lithiation cleanly to the C4 position with >90% conversion [1].

Evidence DimensionStarting Material Recovery / Stability to n-BuLi
Target Compound Data>95% stability of the 3-position substituent
Comparator Or Baseline<5% stability (3-bromo-2-ethoxypyridine undergoes rapid exchange)
Quantified Difference>90% difference in substituent retention
ConditionsTreatment with n-BuLi or LDA at -78 °C in THF

Enables multi-step functionalization sequences that are impossible with halogenated analogs.

Enhanced Process Solubility in Non-Polar Solvents

For cryogenic lithiation or cross-coupling reactions, solubility in non-polar solvents like hexanes or toluene is critical. The ethoxy group in 2-ethoxy-3-trimethylsilanyl-pyridine provides a higher calculated partition coefficient (clogP) compared to its methoxy analog, 2-methoxy-3-(trimethylsilyl)pyridine. This translates to a measurable increase in solubility at low temperatures (-78 °C), preventing premature precipitation of intermediates and ensuring reproducible reaction kinetics at scale [1].

Evidence DimensionLipophilicity (clogP) and Cryogenic Solubility
Target Compound DataHigher lipophilicity (Ethoxy group, estimated +0.4 to +0.5 logP units)
Comparator Or BaselineLower lipophilicity (Methoxy analog)
Quantified DifferenceImproved solubility profile in hydrocarbon solvents
ConditionsNon-polar solvent systems (hexanes/toluene) at -78 °C

Prevents reactor fouling and ensures consistent yields in scale-up cryogenic processes.

Precursor for 3,4-Disubstituted 2-Pyridones

This compound is ideal for synthesizing complex 2-pyridones. The TMS group directs C4-lithiation, and subsequent ipso-substitution at C3 followed by ethoxy ether cleavage yields highly functionalized 2-pyridone scaffolds commonly used in kinase inhibitor development [1].

Regioselective Synthesis of 3-Halo-2-ethoxypyridines

For procurement teams needing pure 3-halo-2-ethoxypyridines without 5-halo contamination, this TMS-protected building block undergoes clean halodesilylation, making it the preferred starting material for generating high-purity cross-coupling partners[2].

Orthogonal Cross-Coupling Strategies

In complex API synthesis, the TMS group can be retained through various transformations and later activated for Hiyama cross-coupling or converted to a halide for Suzuki-Miyaura coupling, offering a flexible handle that survives conditions where standard halides fail [3].

Wikipedia

2-Ethoxy-3-(trimethylsilyl)pyridine

Dates

Last modified: 08-15-2023

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